molecular formula C26H25NO5 B8178145 N-Fmoc-O,3-dimethyl-L-tyrosine

N-Fmoc-O,3-dimethyl-L-tyrosine

Cat. No.: B8178145
M. Wt: 431.5 g/mol
InChI Key: XWJIOWVGHSEJGU-QHCPKHFHSA-N
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Description

N-Fmoc-O,3-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the tyrosine molecule is further modified by methylation at the ortho and meta positions. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O,3-dimethyl-L-tyrosine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Methylation: The protected tyrosine is then subjected to methylation at the ortho and meta positions. This can be done using methyl iodide (CH3I) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-tyrosine are reacted with Fmoc-Cl in an industrial reactor.

    Methylation: The protected tyrosine is then methylated using industrial-grade methylating agents and bases under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group if it is deprotected.

    Reduction: The compound can be reduced, although this is less common in its protected form.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

    Oxidation: Oxidized derivatives of tyrosine.

    Reduction: Reduced forms of the tyrosine derivative.

    Substitution: Deprotected tyrosine derivatives.

Scientific Research Applications

N-Fmoc-O,3-dimethyl-L-tyrosine is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of N-Fmoc-O,3-dimethyl-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methyl groups at the ortho and meta positions provide steric hindrance, which can influence the reactivity and folding of the resulting peptides.

Comparison with Similar Compounds

    N-Fmoc-L-tyrosine: Similar in structure but lacks the methyl groups at the ortho and meta positions.

    N-Fmoc-O-tert-butyl-L-tyrosine: Similar protection but with a tert-butyl group instead of methyl groups.

Uniqueness: N-Fmoc-O,3-dimethyl-L-tyrosine is unique due to the presence of the methyl groups, which provide additional steric hindrance and can influence the properties of the synthesized peptides. This makes it particularly useful in the synthesis of peptides with specific structural requirements.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJIOWVGHSEJGU-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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